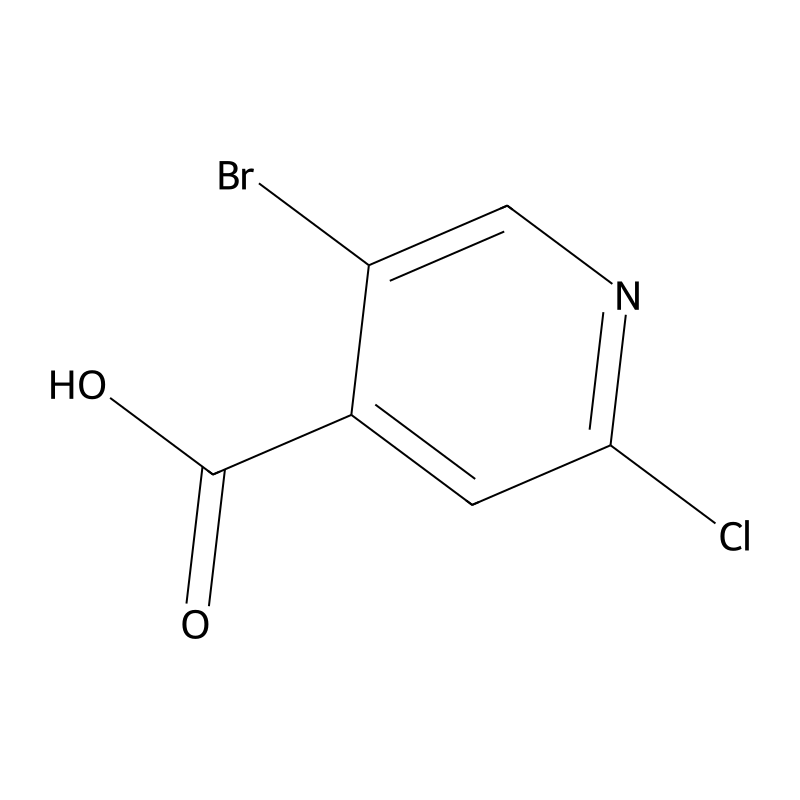

5-Bromo-2-chloroisonicotinic acid

Content Navigation

Researchers synthesizing multi-substituted pyridine cores face low yields and complex purification when using symmetric dihalogenated or mono-halogenated starting materials. 5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7) provides a solution: its C2-chloro and C5-bromo substituents offer orthogonal reactivity, enabling predictable, sequential cross-coupling without protecting groups. This reduces purification steps and overall COGs. Key benefits: - 98% purity by HPLC ensures consistent coupling efficiency. - Enables automated solid-phase library synthesis via C4-acid resin coupling. - Ideal for kinase inhibitor scaffolds and agrochemical intermediates. Global supply with full QC documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7) is a highly functionalized pyridine scaffold featuring a C4-carboxylic acid, a C2-chlorine, and a C5-bromine. In pharmaceutical and agrochemical procurement, this compound is prioritized as a premium starting material for complex heterocyclic synthesis [1]. Its primary value lies in the differential electronic properties and bond dissociation energies of its halogens, which enable predictable, sequential, and orthogonal functionalization without the need for complex protecting group strategies or low-yielding late-stage halogenations [2].

Research Fit

Substituting this compound with symmetric or mono-halogenated analogs, such as 2,5-dibromoisonicotinic acid or 2-chloroisonicotinic acid, introduces severe synthetic bottlenecks and escalates the cost of goods (COGs) during scale-up [1]. Mono-halogenated analogs require additional, often low-yielding and poorly selective halogenation steps to achieve di-substitution. Conversely, symmetric di-bromo analogs suffer from competing oxidative additions during palladium-catalyzed cross-coupling, resulting in statistical mixtures of C2- and C5-substituted products[2]. Procuring the exact 5-bromo-2-chloro derivative guarantees orthogonal reactivity, drastically reducing purification overhead and material waste.

Substitution Risk

C5-Selective Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura coupling (SMC), the C5-Br bond of 5-bromo-2-chloropyridine derivatives undergoes oxidative addition significantly faster than the C2-Cl bond due to its lower bond dissociation energy [1]. Literature benchmarks demonstrate that SMC reactions on 5-bromo-2-chloropyridine scaffolds using standard catalysts yield >90% of the C5-arylated product with negligible C2-arylation [2]. In contrast, using 2,5-dibromopyridine analogs results in poor regioselectivity, often yielding near 1:1 mixtures of regioisomers unless highly specialized, expensive ligands are employed.

| Evidence Dimension | Regioselectivity in Suzuki-Miyaura Coupling |

| Target Compound Data | >90% yield of C5-coupled product (C2-Cl remains intact) |

| Comparator Or Baseline | 2,5-dibromopyridine analogs (yield mixed C2/C5 products) |

| Quantified Difference | ~90% vs <50% target regioselectivity under standard conditions |

| Conditions | Pd(PPh3)4, arylboronic acid, standard biphasic base conditions |

Eliminates the need for expensive proprietary ligands or complex chromatographic separations when synthesizing C5-functionalized pyridine APIs.

Orthogonal C2-Activation for Nucleophilic Aromatic Substitution

The C2-chloride in 5-bromo-2-chloroisonicotinic acid is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to its ortho relationship to the electron-withdrawing pyridine nitrogen and the C4-carboxylic acid [1]. Conversely, the C5-bromide is meta to the nitrogen and remains inert under standard SNAr conditions. Benchmarks show that treating such scaffolds with amines or alkoxides yields selective C2-substitution. If 5-bromoisonicotinic acid is procured instead, introducing a C2-substituent requires completely different, often harsher multi-step N-oxide rearrangement protocols[2].

| Evidence Dimension | SNAr Reactivity at C2 |

| Target Compound Data | Direct C2-substitution via SNAr while preserving C5-Br |

| Comparator Or Baseline | 5-Bromoisonicotinic acid (requires multi-step N-oxidation/chlorination to achieve C2 substitution) |

| Quantified Difference | 1-step direct substitution vs 3-step functionalization sequence |

| Conditions | Amine/alkoxide nucleophile, polar aprotic solvent (e.g., DMF, DMSO), mild base |

Allows buyers to shorten synthetic routes by at least two steps when targeting 2,5-disubstituted isonicotinic acid derivatives.

Processability via C4-Carboxylic Acid Derivatization

The presence of the free carboxylic acid at the C4 position allows for immediate conversion to amides or esters (e.g., methyl 5-bromo-2-chloroisonicotinate) without disrupting the halogen handles [1]. This is critical for improving solubility in organic solvents during downstream cross-coupling steps. Compared to basic 5-bromo-2-chloropyridine, which lacks this C4 anchor, the isonicotinic acid derivative provides an essential handle for attaching pharmacophores or linking to solid supports in combinatorial chemistry without requiring hazardous cryogenic lithiation [2].

| Evidence Dimension | Functional group anchoring and processability |

| Target Compound Data | Direct amidation/esterification at C4 |

| Comparator Or Baseline | 5-Bromo-2-chloropyridine (requires lithiation and CO2 quench to install a carboxylate group) |

| Quantified Difference | 0 additional steps vs 2 additional cryogenic steps (-78 °C) |

| Conditions | Standard coupling reagents (e.g., SOCl2, oxalyl chloride, or EDC/HOBt) |

Provides an immediate, stable attachment point for API synthesis without requiring hazardous and energy-intensive cryogenic lithiation.

Synthesis of Kinase Inhibitors and Oncology APIs

The orthogonal reactivity of 5-bromo-2-chloroisonicotinic acid allows for the precise attachment of different hinge-binding motifs and solvent-exposed groups at the C2 and C5 positions [1]. This makes it an ideal starting material for building complex, multi-substituted pyridine cores found in modern targeted cancer therapies.

Development of Novel Agrochemicals

Pyridine cores are prevalent in modern herbicides and fungicides. The specific halogenation pattern of this compound allows rapid library generation via sequential Suzuki coupling and SNAr, accelerating the discovery phase of crop protection chemicals [2].

Solid-Phase Peptide and Combinatorial Synthesis

The C4-carboxylic acid can be readily coupled to an amine-functionalized resin. This allows the C2 and C5 positions to be iteratively functionalized using automated solid-phase synthesis techniques before final cleavage, streamlining the production of diverse compound libraries [1].

Application Fit Matrix

References

- [1] European Patent Office. 'Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors.' WO2019126730A1, 2019.

- [2] Schoenebeck, F. et al. 'Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.' Chemical Science, 2016, 7, 563-568.

XLogP3

GHS Hazard Statements

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types